molecular formula C7H10N2O2S B13296054 (3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propanoic acid

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propanoic acid

Cat. No.: B13296054
M. Wt: 186.23 g/mol
InChI Key: NAMXXFFMFYFCOL-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method starts with the reaction of 2-aminothiazole with a suitable alkylating agent to introduce the methyl group at the 2-position. This is followed by the addition of a propanoic acid derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid is unique due to the combination of the thiazole ring with both amino and propanoic acid groups. This structural arrangement provides distinct chemical reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-9-6(3-12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

NAMXXFFMFYFCOL-RXMQYKEDSA-N

Isomeric SMILES

CC1=NC(=CS1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=NC(=CS1)C(CC(=O)O)N

Origin of Product

United States

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